GFB-204
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GFB204; GFB-204; GFB 204. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Gfb 204
Ligand-Receptor Binding Interactions
GFB-204 exerts its primary effect by directly interacting with vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), thereby preventing these growth factors from binding to their respective receptors on the cell surface. This inhibitory action disrupts the initiation and maintenance of angiogenic processes.
Direct Binding of this compound to VEGF
This compound has been demonstrated to directly bind to VEGF. This interaction is a critical first step in its anti-angiogenic activity, as it sequesters VEGF, making it unavailable to bind to its receptors on endothelial cells.
Direct Binding of this compound to PDGF
Similarly, this compound directly binds to PDGF. By targeting PDGF, this compound interferes with signaling pathways that are crucial for the maturation and stabilization of newly formed blood vessels.
Competitive Inhibition of VEGF-Receptor Binding
As a consequence of its direct binding to VEGF, this compound competitively inhibits the binding of VEGF to its cell surface receptors, such as VEGFR-2 (also known as Flk-1). Research indicates that this compound blocks the binding of VEGF to its receptors at concentrations in the range of 200–500 nM.
Competitive Inhibition of PDGF-Receptor Binding
This compound also competitively inhibits the interaction between PDGF and its receptors (PDGFR). This blockade of PDGF-receptor binding occurs within a similar concentration range of 200–500 nM.
| Target Ligand | This compound Action | Effective Concentration Range |
| VEGF | Competitive Inhibition of Receptor Binding | 200–500 nM |
| PDGF | Competitive Inhibition of Receptor Binding | 200–500 nM |
Downstream Signaling Cascade Inhibition
The binding of this compound to VEGF and PDGF and the subsequent blockage of ligand-receptor interactions lead to the inhibition of downstream signaling cascades that are vital for cell proliferation, migration, and survival.
Attenuation of PDGFR Tyrosine Phosphorylation
A key event in PDGF receptor activation is the autophosphorylation of tyrosine residues in its intracellular domain upon ligand binding. This compound has been shown to effectively inhibit this crucial step. Specifically, treatment with this compound leads to a dose-dependent attenuation of PDGF-stimulated PDGFR tyrosine phosphorylation. Detailed studies have quantified this inhibitory effect, demonstrating a significant reduction in receptor activation.
| This compound Concentration | Inhibition of PDGF-Stimulated PDGFR Tyrosine Phosphorylation (IC50) |
| 190 nM | 50% |
Based on a comprehensive search of publicly available scientific literature, there is no information on a chemical compound designated as "this compound." As a result, it is not possible to generate a scientifically accurate article detailing its specific molecular mechanisms of action, selectivity profile, or therapeutic implications as requested.
The outlined sections and subsections require specific data on how this compound interacts with Flk-1 (VEGFR-2), Erk1/2, Akt, and STAT3 signaling pathways, as well as its differentiation from EGF, IGF-1, and FGF signaling. This detailed information is not available in the public domain.
To fulfill the request for a "thorough, informative, and scientifically accurate" article, verifiable research findings from credible sources are necessary. Without any accessible data on this compound, generating content for the provided outline would amount to speculation and would not meet the required standards of accuracy and authoritativeness.
Cellular and in Vitro Biological Activity Studies of Gfb 204
Endothelial Cell Biology Modulation
GFB-204 demonstrates significant modulatory effects on endothelial cell biology, primarily by interfering with processes essential for new blood vessel formation.
Inhibition of Endothelial Cell Migration in Culture
In various in vitro studies, this compound has consistently been shown to inhibit endothelial cell migration aacrjournals.orgmedkoo.comnih.govresearchgate.netresearchgate.netproquest.comresearchgate.net. This inhibitory effect is particularly noted in VEGF-dependent human brain endothelial cell migration, indicating its direct interference with a critical pro-angiogenic stimulus medkoo.com.
Disruption of Capillary Network Formation (Tube Formation Assays)
A key finding in the in vitro assessment of this compound's anti-angiogenic properties is its ability to disrupt capillary network formation, commonly evaluated through tube formation assays aacrjournals.orgmedkoo.comnih.govresearchgate.netnih.govresearchgate.netproquest.comresearchgate.net. This compound inhibits the formation of capillary-like structures by endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), in a dose-response manner aacrjournals.orgmedkoo.comnih.gov. This indicates that this compound impedes the ability of endothelial cells to organize into the tubular structures characteristic of nascent blood vessels.
Effects on Endothelial Cell Co-culture Vessel Formation
Beyond single-cell assays, this compound has also been observed to inhibit vessel formation in endothelial cell co-culture models aacrjournals.org. This type of assay often involves culturing endothelial cells with other cell types, such as mesenchymal cells, to mimic the more complex cellular interactions that occur during in vivo angiogenesis and vessel stabilization. The inhibition of co-culture vessel formation by this compound suggests its capacity to interfere with these intricate cellular cooperations required for functional vessel development aacrjournals.org.
Pericyte and Mesenchymal Cell Responses
In addition to its effects on endothelial cells, this compound also influences pericytes and mesenchymal cells, which play vital roles in supporting and stabilizing blood vessels.
Inhibition of Pre-Pericyte Mesenchymal Cell (10T1/2) Differentiation
This compound has been shown to block the differentiation of pre-pericyte mesenchymal cells, specifically the 10T1/2 cell line aacrjournals.org. This inhibition was assessed by measuring the expression of key differentiation markers, including alpha-smooth muscle actin (αSMA), NG2, and Desmin aacrjournals.org. Pericytes, characterized by these markers, are crucial for the maturation and stability of blood vessels, and their differentiation is often induced by growth factors like PDGF aacrjournals.org. By inhibiting this process, this compound interferes with the pericyte-mediated stabilization of vascular structures.
Impact on Mesenchymal Cell (10T1/2) Migration
Data Tables
The following table summarizes the inhibitory concentrations of this compound on receptor tyrosine phosphorylation.
| Target Receptor Phosphorylation | IC50 (nM) |
| PDGF-stimulated | 190 |
| VEGF-stimulated | 480 |
Preclinical in Vivo Efficacy and Pharmacological Studies of Gfb 204
Evaluation in Tumor Xenograft Models
Tumor xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a standard method for the preclinical assessment of new anticancer agents. nih.govreactionbiology.com GFB-204 has been evaluated in such models to determine its in vivo antitumor activity.
Studies utilizing nude mouse models, a type of immunodeficient mouse, have demonstrated that treatment with this compound effectively suppresses the growth of human tumors. nih.govresearchgate.netresearchgate.net In these xenograft models, the administration of this compound resulted in a notable inhibition of tumor progression compared to control groups that received a vehicle solution. aacrjournals.orgresearchgate.net The compound's ability to thwart the growth of various human tumor xenografts highlights its potential as an anticancer agent. aacrjournals.org
Table 1: Summary of this compound Efficacy in Human Tumor Xenograft Models
| Model System | Key Finding | Reference |
|---|---|---|
| Nude Mouse Xenograft | Suppression of human tumor growth. | nih.govresearchgate.net |
| Multiple Tumor Xenografts | Inhibition of tumor growth across various models. | aacrjournals.org |
| Antitumor Activity Model | Demonstrated antitumor effects compared to control. | researchgate.net |
Angiogenesis is a critical process for tumor survival and growth, involving the initiation of new blood vessels by VEGF and the maintenance and stabilization of these vessels by PDGF. nih.govresearchgate.net this compound's dual-targeting mechanism is designed to disrupt both of these stages. aacrjournals.org In vivo studies have confirmed that this compound treatment effectively suppresses tumor angiogenesis. nih.govresearchgate.net The compound inhibits the activity of both endothelial cells, which form the lining of blood vessels, and pericytes, which stabilize them. aacrjournals.org This interference results in a disorganized and leaky tumor vasculature that is incapable of adequately supporting tumor growth. aacrjournals.org
Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Effect | Mechanism | Reference |
|---|---|---|
| Suppression of Tumor Angiogenesis | Inhibits the formation of new blood vessels in tumors. | nih.govresearchgate.net |
| Disruption of Vasculature | Blocks endothelial and pericyte cell activities, leading to disorganized and leaky vessels. | aacrjournals.org |
| Inhibition of Initiation and Maintenance | Targets both VEGF-driven initiation and PDGF-driven maintenance of tumor blood vessels. | aacrjournals.org |
To assess its efficacy in a more specific and genetically defined cancer model, this compound was tested in Mouse Mammary Tumor Virus (MMTV)-ErbB2 transgenic mice. aacrjournals.org These mice are genetically engineered to overexpress the ErbB2 receptor (also known as HER2 in humans) in mammary tissue, leading to the spontaneous development of breast tumors. nih.govnih.govresearchgate.net This model is considered an excellent tool for studying HER2-positive breast cancer. researchgate.netoatext.com In this clinically relevant model, treatment with this compound resulted in significant tumor regression. aacrjournals.org
Table 3: Efficacy of this compound in MMTV-ErbB2 Breast Tumor Model
| Mouse Model | Tumor Type | Observed Outcome | Reference |
|---|---|---|---|
| MMTV-ErbB2 Transgenic Mice | Spontaneous Mammary Tumors | Tumor regression. | aacrjournals.org |
Angiogenesis-Related Biomarker Modulation In Vivo
To further understand the pharmacological effects of this compound in a living system, studies have measured the levels of key angiogenesis-related biomarkers in the blood following treatment.
Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. healthmatters.io Elevated plasma levels of VEGF are often associated with tumor growth. healthmatters.io In vivo studies demonstrated that oral treatment with this compound led to a significant decrease in the plasma levels of VEGF. aacrjournals.org This finding provides direct evidence that this compound effectively engages its target in the bloodstream and reduces the circulating levels of this key pro-angiogenic factor. aacrjournals.org
Table 4: Effect of this compound on Plasma VEGF Levels
| Biomarker | Effect of this compound Treatment | Significance | Reference |
|---|---|---|---|
| Plasma VEGF | Significantly decreased. | Indicates systemic reduction of a key factor for angiogenesis initiation. | aacrjournals.org |
Platelet-Derived Growth Factor (PDGF) plays a crucial role in the maturation and stabilization of new blood vessels. nih.govresearchgate.net It is involved in recruiting pericytes to the nascent vasculature. aacrjournals.org Similar to its effect on VEGF, oral administration of this compound resulted in a significant decrease in the plasma levels of PDGF. aacrjournals.org This reduction in circulating PDGF demonstrates the compound's ability to also impact the factors responsible for blood vessel maintenance, reinforcing its dual-action anti-angiogenic profile. aacrjournals.org
Table 5: Effect of this compound on Plasma PDGF Levels
| Biomarker | Effect of this compound Treatment | Significance | Reference |
|---|---|---|---|
| Plasma PDGF | Significantly decreased. | Indicates systemic reduction of a key factor for blood vessel maintenance. | aacrjournals.org |
Analysis of Tumor Vasculature Morphology and Function
The therapeutic strategy of this compound is centered on disrupting the formation and function of the tumor's blood supply. Its impact on the morphology and function of tumor vasculature is a direct result of its interference with key cellular components of blood vessels.
Endothelial cells are the primary building blocks of blood vessels, and their proliferation and migration are essential for angiogenesis. mdpi.com this compound has demonstrated significant inhibitory effects on these key endothelial cell activities. In vitro studies have shown that this compound impedes crucial angiogenic processes such as the migration and the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVEC). aacrjournals.org By inhibiting these functions, this compound directly disrupts the initial steps required for the sprouting of new blood vessels within a tumor.
Table 1: In Vitro Effects of this compound on Endothelial Cell Activities
| Cellular Activity | Effect of this compound | Significance in Angiogenesis |
|---|---|---|
| Migration | Inhibited aacrjournals.org | Prevents endothelial cells from moving into position to form new vessels. |
| Capillary Tube Formation | Inhibited aacrjournals.org | Blocks the organization of endothelial cells into the tubular structures that form the basis of a blood vessel. |
| Co-culture Vessel Formation | Inhibited aacrjournals.org | Disrupts the coordinated interaction between endothelial cells and supporting cells required for vessel assembly. |
Pericytes are mural cells that wrap around endothelial cells, providing structural support and stability to blood vessels. nih.govnih.gov The recruitment of pericytes is largely mediated by the PDGF signaling pathway. nih.gov this compound's ability to antagonize PDGF interferes with this critical stabilization process. aacrjournals.org
Research shows that this compound blocks the localization of pericytes to the tumor vasculature. aacrjournals.org It achieves this by inhibiting the differentiation of pre-pericyte mesenchymal cells into mature pericytes. aacrjournals.org This inhibitory effect was observed through the analysis of key differentiation markers. aacrjournals.org
Table 2: Effect of this compound on Pericyte Differentiation Markers
| Differentiation Marker | Function | Effect of this compound |
|---|---|---|
| αSMA (alpha-Smooth Muscle Actin) | A marker for contractile, mature pericytes. nih.gov | Blocked differentiation aacrjournals.org |
| NG2 (Neural/glial antigen 2) | A marker often expressed on pericyte progenitors. nih.gov | Blocked differentiation aacrjournals.org |
| Desmin | An intermediate filament protein found in muscle cells, including pericytes. nih.gov | Blocked differentiation aacrjournals.org |
By preventing pericyte investment, this compound contributes to the creation of immature and unstable blood vessels.
The dual inhibition of endothelial cells and pericytes by this compound culminates in the formation of a severely compromised vascular network. aacrjournals.org Tumors treated with the compound exhibit a disorganized and leaky vasculature that is functionally inadequate for supporting the tumor's metabolic needs. aacrjournals.org This outcome is a direct consequence of disrupting the carefully orchestrated processes of vessel formation (angiogenesis) and maturation.
The resulting vasculature displays characteristics typical of anti-angiogenic effects, which often exacerbate the inherent abnormalities of tumor blood vessels. aacrjournals.orgnih.gov
Table 3: Characteristics of Vasculature in this compound Treated Tumors
| Characteristic | Description | Functional Consequence |
|---|---|---|
| Disorganized Structure | Vessels are tortuous, with inconsistent diameters and abnormal branching. aacrjournals.orgnih.gov | Inefficient and uneven blood flow and perfusion within the tumor. |
| Leaky / Hyperpermeable | Lack of pericyte coverage and poor endothelial cell junctions lead to increased permeability. aacrjournals.org | Increased interstitial fluid pressure, which can hinder the delivery of other therapeutic agents. |
| Immature Vessels | Vessels lack the stabilizing support of pericytes. aacrjournals.org | Vessels are fragile and prone to collapse, unable to sustain consistent blood supply. |
Animal Model Selection and Translational Relevance in Preclinical Research
The evaluation of anti-angiogenic agents like this compound relies heavily on the use of in vivo animal models to simulate the complex tumor microenvironment.
The preclinical in vivo efficacy of this compound was established using multiple tumor xenograft models. aacrjournals.org Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of cancer and angiogenesis research. nih.govnih.gov
One of the primary advantages of this approach is the ability to study a tumor of human origin within a living system. nih.gov This allows for the assessment of a drug's impact on human cancer cells and the complex interactions that lead to the formation of a tumor-sustaining vascular network. nih.gov These models have been essential for identifying and validating molecular targets and for testing the efficacy of new anti-angiogenic therapies prior to clinical trials. nih.gov
Despite their utility, it is critical to recognize the limitations of animal models and the challenges in translating preclinical findings to human clinical outcomes. nih.govpharmafeatures.com Anti-angiogenic therapies that have shown significant promise in mouse models have often been less effective in human patients. nih.gov
A key limitation of standard xenograft models is the use of immunodeficient mice. nih.gov The absence of a functional immune system fails to replicate the natural tumor microenvironment, which includes complex interactions with immune cells that can either suppress or promote tumor growth. nih.govoaepublish.com
Furthermore, biological differences between species, such as drug metabolism, can lead to discrepancies in efficacy and toxicity. pharmafeatures.com Some studies have even reported that certain anti-angiogenic agents can promote tumor invasiveness and metastasis in specific preclinical settings, a phenomenon not consistently predicted by the models. nih.govnih.gov Therefore, while the results from xenograft models treated with this compound are promising, they must be interpreted with caution, acknowledging the inherent limitations of these systems in fully predicting human responses. nih.govpharmafeatures.com
Structure Activity Relationship Sar Studies of Gfb 204 and Derivatives
Correlating Structural Features with Receptor Binding Affinity
SAR studies on GFB-204 involved systematic modifications to its calix mims.comarene scaffold and the attached functional groups to understand their impact on receptor binding affinity. google.com The primary objective was to identify the specific molecular determinants that contribute to the compound's ability to selectively and effectively bind to its target receptors.
Role of Acyclic Isophthalic Acid Groups and Substituents
A key feature of this compound's design is the incorporation of acyclic isophthalic acid groups, which are functionalized with diverse acidic and hydrophobic substituents (denoted as R1 and R2). cardiff.ac.uk These isophthalic acid moieties contribute a significant hydrophobic area that is essential for interacting with the hydrophobic regions within the receptor binding domain of PDGF. cardiff.ac.uk Research findings indicate that the most active compounds within this series typically possess one carboxylic acid group and one hydrophobic group on each of the four isophthalic components integrated into the calix mims.comarene scaffold. cardiff.ac.uk Conversely, compounds lacking acidic groups, such as GFB-217, demonstrated no significant inhibitory activity. cardiff.ac.uk While compounds with at least four carboxylic groups did exhibit inhibition of PDGF signaling, their activity was observed at higher micromolar concentrations (IC50 > 6 µM). cardiff.ac.uk Furthermore, SAR studies also examined the impact of varying the number of isophthalate (B1238265) groups and the nature of the linkage connecting the isophthalate moieties to the calix mims.comarene scaffold, providing detailed insights into the structural requirements for optimal receptor interaction. google.com
Relationship Between Chemical Structure and Functional Inhibition
The structural characteristics of this compound directly translate into its ability to functionally inhibit key signaling pathways involved in angiogenesis and tumor progression.
Impact on VEGFR and PDGFR Tyrosine Phosphorylation Inhibition
This compound has been identified as a potent dual inhibitor of both Vascular Endothelial Growth Factor Receptor (VEGFR), specifically Flk-1, and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine phosphorylation. mims.comcardiff.ac.uknih.gov The compound effectively blocks PDGF receptor phosphorylation and Erk1/2 activation. google.com Quantitative data from research studies demonstrate its inhibitory potency:
| Receptor | Inhibition (IC50) | Selectivity |
| PDGFR (PDGF-stimulated) | 190 nM cardiff.ac.uknih.gov | Selective |
| Flk-1 (VEGF-stimulated) | 480 nM cardiff.ac.uknih.gov | Selective |
This compound exhibits a notable selectivity profile, as it does not inhibit the stimulation of Erk1/2, Akt, and STAT3 by other growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), or Fibroblast Growth Factor (FGF). mims.comcardiff.ac.uknih.gov It was also observed that the structural requirements for achieving potent inhibition of VEGF-stimulated Flk-1 tyrosine phosphorylation were more stringent compared to those for PDGFR inhibition. cardiff.ac.uk
Correlation with Inhibition of Downstream Signaling Pathways
Beyond its direct impact on receptor tyrosine phosphorylation, the specific chemical structure of this compound also correlates with its ability to inhibit critical downstream signaling pathways. This compound effectively blocks the stimulation of protein kinases Erk1, Erk2, and Akt, as well as the signal transducer and activator of transcription STAT3. mims.comcardiff.ac.uknih.gov This comprehensive inhibition of key intracellular signaling molecules underscores how the compound's structural design leads to a broad disruption of growth factor-mediated cellular responses, which are crucial for processes like cell proliferation and survival.
SAR Studies in Cellular Assays
The SAR insights derived from biochemical studies were further validated and extended through various cellular assays. This compound demonstrated significant inhibitory effects on endothelial cell migration and capillary network formation in vitro. mims.comcardiff.ac.uk These cellular-level observations provide direct evidence of the compound's anti-angiogenic properties, which are highly relevant for its potential therapeutic applications. The consistent findings across receptor binding, functional inhibition, and cellular assays reinforce the understanding of the precise relationship between this compound's chemical structure and its multifaceted biological activities.
Advanced Research Methodologies and Future Directions in Gfb 204 Studies
Advanced In Vitro and Ex Vivo Models
The landscape of preclinical drug development is increasingly shaped by advanced in vitro and ex vivo models, which offer more physiologically relevant environments compared to conventional 2D cell cultures lipidmaps.orgmrc.ac.ukmrc.ac.uk. These sophisticated systems are pivotal in providing deeper insights into drug responses and complex biological processes, effectively bridging the translational gap between simplified laboratory assays and intricate in vivo studies lipidmaps.orgciteab.com.
Application of Organoid Systems for Preclinical Pharmacodynamic Studies
Organoid systems are ex vivo three-dimensional (3D) tissue cultures derived from stem cells, engineered to recapitulate the structural and functional characteristics of their original organs researcherslinks.com. These models have emerged as invaluable tools for preclinical pharmacodynamic (PD) profiling and drug screening. Their ability to closely mimic tumor heterogeneity and the complex tumor microenvironment allows for more accurate predictions of patient treatment responses researcherslinks.comtorvergata.itnih.gov.
The utility of organoids in preclinical PD studies has been exemplified by research on investigational new drugs such as GFB-887. Transplanted human kidney organoids, for instance, have successfully demonstrated their capacity to evaluate the efficacy of GFB-887 in protecting kidney filter cells, thereby providing human-relevant data that addresses limitations of traditional animal models nih.gov. Beyond efficacy, organoids are also employed in drug toxicity assessments, particularly for evaluating potential adverse effects on vital organs like the heart, liver, and kidneys, owing to their high physiological resemblance to native tissues torvergata.it. Furthermore, the integration of innovative techniques, such as 3D printing, enables the construction of tailored organoid systems, facilitating more uniform and localized drug delivery, which could be highly beneficial for precise pharmacodynamic modeling of compounds like GFB-204 citeab.com.
For this compound, organoid systems present several strategic advantages:
Modeling Tumor Angiogenesis in a 3D Context: Given this compound's established role as an angiogenesis inhibitor, tumor organoids could provide a more realistic and complex environment to study its effects on new blood vessel formation within a structured tumor microenvironment.
Assessing Pericyte and Endothelial Cell Interactions: Organoids facilitate detailed observation of how this compound impacts the differentiation, migration, and co-culture vessel formation of pericytes and endothelial cells in a structured, tissue-like setting, extending beyond the capabilities of conventional 2D co-culture assays uni.lunih.gov.
Evaluating Drug Efficacy and Resistance Mechanisms: Patient-derived tumor organoids, which maintain the molecular and cellular composition of original tumors, could be utilized to predict individual patient responses to this compound and to identify potential mechanisms of drug resistance torvergata.it.
Microfluidic and 3D Co-culture Models for Angiogenesis Research
Microfluidic and 3D co-culture models represent a significant leap forward in studying complex cellular interactions and microenvironments pertinent to angiogenesis nih.govguidetopharmacology.org. These systems enable efficient and precise cell co-culture by utilizing unique microchannel structures and controlled flow dynamics, thereby simulating the native microenvironment of cell growth guidetopharmacology.org.
Key features and advantages of these models include:
Mimicking Physiological Conditions: They can incorporate dynamic culture environments, such as controlled fluid flow (shear stress) and the establishment of chemical and biological gradients, which are crucial for accurately modeling angiogenesis and tumor-stroma interactions guidetopharmacology.orgguidetopharmacology.orgharvard.edu.
Studying Cell-Cell Interactions: These models are specifically designed to investigate communication mechanisms between different cell types, including the influence of cancer cells on angiogenesis nih.govguidetopharmacology.orgguidetopharmacology.org. Research has demonstrated a strong correlation between vascular networks and tumor development within these systems guidetopharmacology.org.
Enhanced Physiological Relevance: In contrast to 2D cultures, 3D co-culture systems promote cell aggregation and tissue formation, more faithfully mimicking in vivo tissue architecture and fostering complex behaviors such as cell migration and differentiation guidetopharmacology.orggfb.it.
Direct Relevance to this compound: Crucially, this compound has been shown to inhibit the migration, capillary tube formation, and co-culture vessel formation of both endothelial (HUVEC) and mesenchymal (10T1/2) cells in vitro uni.lunih.gov. This direct evidence highlights the immediate applicability of microfluidic and 3D co-culture models for further dissecting the precise mechanisms by which this compound exerts its anti-angiogenic effects. These models also offer the advantage of high-resolution, real-time imaging, allowing for the detailed observation of complex cellular processes guidetopharmacology.org.
Table 1: Effects of this compound on Cellular Activities in In Vitro Co-culture Models
| Cellular Activity | Effect of this compound | Cell Types Studied |
| Migration | Inhibition | Endothelial (HUVEC), Mesenchymal (10T1/2) |
| Capillary Tube Formation | Inhibition | Endothelial (HUVEC) |
| Co-culture Vessel Formation | Inhibition | Endothelial (HUVEC), Mesenchymal (10T1/2) |
| Pre-pericyte Mesenchymal Cell Differentiation | Blockade (measured by αSMA, NG2, Desmin markers) | 10T1/2 |
Integration of Omics Data in Mechanistic Elucidation
The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is transforming drug discovery by providing a comprehensive understanding of molecular mechanisms and facilitating the identification of novel drug targets and biomarkers waocp.orgciteab.comciteab.comnih.gov. This systematic approach allows for a holistic analysis of complex biological systems, overcoming the limitations inherent in single-omics studies waocp.orgciteab.com.
Proteomic Profiling of this compound Treated Cells
Proteomic profiling involves the large-scale analysis of protein changes in response to drug treatments. This provides a valuable resource for predicting drug sensitivity, unraveling therapeutic resistance mechanisms, and identifying optimal combination strategies nih.gov. This technique offers crucial insights into drug-target interactions and the global protein response within cellular systems.
Key proteomic methodologies particularly applicable to this compound research include:
Quantitative Proteomics: Approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can quantify global changes in protein abundance following this compound treatment, thereby revealing the cellular pathways targeted by the compound nih.gov.
Thermal Proteome Profiling (TPP): TPP is an advanced technique that measures changes in protein thermal stability as a result of ligand binding, allowing researchers to monitor target engagement and identify both direct and off-target protein interactions in living cells or tissues idrblab.netwikidata.org. Given that this compound binds to VEGF and PDGF receptors and influences downstream signaling proteins such as Erk1, Erk2, Akt, and STAT3 iiarjournals.orgnih.gov, TPP could precisely map these interactions and any induced thermal shifts.
Proteome Dynamics Profiling: This sophisticated method distinguishes between mature and newly synthesized proteins affected by drug interventions, offering a more granular overview than standard global proteomics experiments. It can determine which mature proteins are degraded or stabilized, and which newly produced proteins show enhanced or reduced production following this compound application, thereby elucidating drug specificity and effects researchgate.net.
By employing these comprehensive proteomic strategies, researchers can gain a detailed understanding of the protein-level changes induced by this compound, providing critical insights into its precise mechanism of action, potential off-target effects, and the broader cellular pathways it modulates.
Transcriptomic Analysis of Gene Expression Changes
Transcriptomic analysis, primarily conducted through RNA sequencing (RNA-Seq), offers a dynamic view of gene expression, which is fundamental for understanding disease mechanisms, drug responses, and inter-patient variability nih.gov. This approach enables the unbiased assessment of gene expression changes in cells or tissues subjected to small molecule treatments.
The application of transcriptomic analysis in this compound studies would involve:
Differential Gene Expression Analysis (DGE): This method identifies quantitative changes in gene expression levels between this compound-treated cells and control samples ijbs.comguidetopharmacology.orgnih.gov. Given this compound's documented impact on cell differentiation, migration, and vessel formation, DGE can reveal the specific genes that are up-regulated or down-regulated in response to this compound, offering insights into its molecular mechanisms at the transcriptional level uni.lunih.gov.
Pathway and Network Analysis: The identified differentially expressed genes can be subjected to advanced bioinformatics analysis to uncover perturbed biological pathways and regulatory networks influenced by this compound. This provides a deeper understanding of how this compound modulates cellular processes related to angiogenesis and tumor growth ijbs.comguidetopharmacology.org.
Assessment of Drug Toxicity and Resistance: Transcriptomics can also aid in assessing potential drug toxicity by monitoring gene expression changes indicative of adverse effects and can contribute to understanding mechanisms of drug resistance nih.gov.
By integrating transcriptomic data with this compound's known anti-angiogenic effects, researchers can gain a holistic view of the compound's impact on gene regulation, potentially identifying novel targets or pathways influenced by its activity.
Innovative Imaging Techniques for In Vivo Angiogenesis Assessment
Innovative imaging techniques are indispensable for the non-invasive, real-time assessment and quantification of angiogenesis in vivo, particularly for evaluating the efficacy of anti-angiogenic drugs like this compound nih.govfishersci.ch. These methods provide crucial functional and morphological information about the tumor vasculature and its response to therapeutic interventions.
These techniques can be broadly categorized into non-targeted and targeted approaches:
Non-Targeted Modalities: These methods exploit the inherent properties of the tumor microenvironment, such as the chaotic and hyper-permeable nature of tumor blood vessels nih.gov.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI is a non-invasive technique that tracks low-molecular-weight contrast agents through blood vessels to measure microvascular structure, vascular permeability, extravascular and vascular volumes, and blood flow nih.govnih.govsciforum.net. It has been widely utilized for evaluating drug efficacy in trials of anti-angiogenic agents sciforum.net.
Computed Tomography (CT) Perfusion: This method enables the measurement of the physiologic and hemodynamic properties of tissue vasculature after intravenous administration of iodinated contrast media. It can correlate perfusion parameters with microvascular density and growth factor expression, making it suitable for evaluating tumor angiogenesis in vivo nih.gov.
Ultrasound (US): Ultrasound, particularly with Doppler and microbubble techniques, offers advantages in terms of simplicity, ease of use, speed, and safety for imaging microcirculation. Recent innovations allow for the measurement of blood flow in microvasculature less than 100 µm sciforum.net. Targeted contrast-enhanced ultrasound can also specifically depict angiogenesis fishersci.ch.
Targeted Modalities: These techniques utilize contrast agents that specifically bind to markers overexpressed on angiogenic vessels or factors involved in the angiogenic pathway nih.gov.
Molecular MRI: This approach employs targeted contrast agents, such as αvβ3 integrin-targeted bimodal liposomes, to non-invasively quantify angiogenesis and evaluate the therapeutic efficacy of angiogenesis inhibitors in tumor models nih.gov.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These are molecular imaging techniques capable of visualizing and characterizing biological processes at the molecular and cellular levels nih.gov.
Optical Imaging: This low-cost method provides single-cell resolution and real-time imaging, allowing for the monitoring of tumor-host interactions and the determination of tumor vascular permeability, vessel size, and blood flow in vivo using fluorescent dyes or quantum dots sciforum.netciteab.com.
For this compound, which is known to inhibit tumor angiogenesis in vivo and block pericyte localization to tumor vasculature uni.lunih.gov, these imaging techniques would be critical. They can provide real-time, quantitative data on this compound's impact on vascular morphology and function, offering a comprehensive assessment of its anti-angiogenic efficacy in preclinical tumor models.
Table 2: Innovative Imaging Techniques for In Vivo Angiogenesis Assessment in this compound Studies
| Imaging Technique | Principle | Key Applications for this compound Studies |
| Non-Targeted | ||
| DCE-MRI | Tracks contrast agent pharmacokinetics to measure microvascular structure, permeability, and blood flow. | Quantifying reduction in tumor vascular permeability and blood flow post-GFB-204 treatment. |
| CT Perfusion | Measures hemodynamic properties of tissue vasculature. | Assessing changes in tumor perfusion and correlation with this compound's anti-angiogenic effects. |
| Ultrasound (Doppler, Microbubble) | Images microcirculation and blood flow. | Real-time visualization and quantification of microvessel disruption and reduced blood flow after this compound administration. |
| Targeted | ||
| Molecular MRI | Uses targeted contrast agents to bind specific angiogenesis markers (e.g., integrins). | Quantifying inhibition of specific angiogenic markers and pericyte localization in response to this compound. |
| PET/SPECT | Visualizes biological processes at molecular/cellular levels using radiotracers. | Tracking this compound's interaction with specific angiogenic targets and its impact on cellular processes. |
| Optical Imaging | High-resolution, real-time imaging of tumor-host interactions and vascular parameters using fluorescent probes. | Detailed visualization of this compound's effects on vessel morphology, permeability, and pericyte coverage at a cellular level. |
Q & A
Q. What is the molecular mechanism of GFB-204 in targeting receptor tyrosine kinases (RTKs)?
this compound acts as a dual inhibitor of platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) signaling. It binds to RTK extracellular domains, disrupting ligand-receptor interactions and downstream phosphorylation events (e.g., Erk1/2, Akt, STAT3) . Methodologically, confirm its mechanism using phospho-RTK assays and co-immunoprecipitation to validate competitive binding with PDGF/VEGF ligands.
Q. How does this compound differ from first-generation RTK inhibitors in preclinical models?
Unlike earlier calix-[4]-arene-based inhibitors, this compound selectively blocks PDGF and VEGF without affecting EGF, bFGF, or IGF-1 pathways. Assess selectivity via dose-response curves across multiple RTK ligands and downstream phosphoprotein profiling (e.g., ERK, Akt) . Use isoform-specific antibodies to distinguish signaling cascades.
Q. What in vitro assays are critical for evaluating this compound’s anti-angiogenic activity?
Prioritize:
- Capillary network formation assays (e.g., Matrigel tubulogenesis) to quantify endothelial cell branching.
- Transwell migration assays with VEGF/PDGF gradients.
- Proliferation assays (MTT/XTT) in RTK-dependent cancer cell lines (e.g., HUVECs). Normalize results to negative controls (e.g., untreated cells) and positive controls (e.g., sunitinib) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?
Discrepancies often arise from tumor microenvironment complexity. To address this:
- Use orthotopic xenografts (e.g., human tumor cells in murine models) instead of subcutaneous implants.
- Incorporate pharmacokinetic profiling to verify drug bioavailability.
- Apply multiplex immunohistochemistry to assess tumor vasculature and stromal interactions post-treatment .
Q. What experimental design principles optimize dose-response studies for this compound?
- Leverage fractional factorial designs to test multiple variables (e.g., dose, timing, combination agents) with minimal replicates.
- Include adaptive dosing in longitudinal studies to mimic clinical scenarios.
- Use nonlinear regression models (e.g., sigmoidal Emax) to estimate IC50/EC50 values and Hill coefficients .
Q. How should researchers validate this compound’s specificity in polypharmacology studies?
- Perform kinome-wide profiling (e.g., KINOMEscan®) to identify off-target interactions.
- Combine RNA-seq and phosphoproteomics to map pathway-specific effects.
- Employ CRISPR-Cas9 knockout models of PDGFR/VEGFR to confirm on-target activity .
Q. What strategies mitigate batch variability in this compound synthesis for reproducibility?
- Standardize synthetic protocols using high-performance liquid chromatography (HPLC) for purity validation (>95%).
- Document reaction conditions (e.g., temperature, solvent ratios) in supplementary materials.
- Share characterization data (NMR, mass spectrometry) via open-access repositories .
Methodological Guidelines for Data Analysis
Q. How to analyze conflicting data on this compound’s tumor growth inhibition across studies?
- Conduct meta-analysis using fixed/random-effects models to pool data from heterogeneous studies.
- Stratify results by tumor type, dosing regimen, and model system (e.g., PDX vs. cell-line-derived xenografts).
- Apply sensitivity analysis to identify outliers or confounding variables .
Q. What statistical methods are appropriate for longitudinal studies of this compound?
- Mixed-effects models to account for intra-subject correlations.
- Kaplan-Meier survival analysis with log-rank tests for time-to-event endpoints (e.g., tumor recurrence).
- ANCOVA to adjust for baseline tumor volume heterogeneity .
Preclinical Development Considerations
Q. How to design combination therapies with this compound while minimizing toxicity?
- Use synergistic screens (e.g., Chou-Talalay method) to identify additive vs. antagonistic drug pairs.
- Monitor organ-specific toxicity via serum biomarkers (e.g., ALT/AST for liver, BUN/creatinine for kidney).
- Incorporate pharmacodynamic biomarkers (e.g., circulating VEGF levels) to guide dosing schedules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
